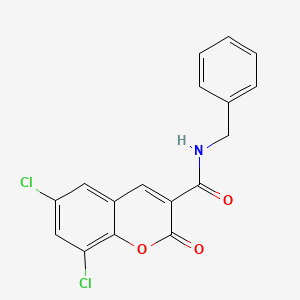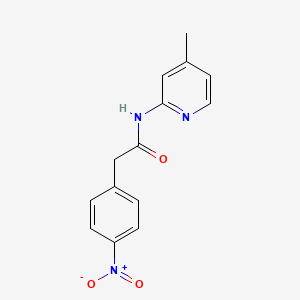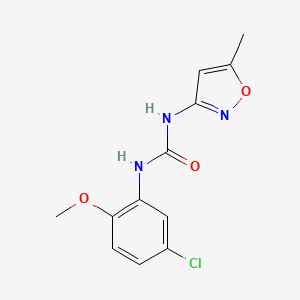amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol, commonly known as "DEMNA," is a chemical compound with potential applications in scientific research. This compound is a derivative of 2-methoxy-6-nitrophenol and has been synthesized using a variety of methods. DEMNA has shown promise in various areas of scientific research, including as a fluorescent probe for imaging and as a potential therapeutic agent for cancer treatment. In
作用机制
The mechanism of action of DEMNA is not fully understood. However, it is believed that DEMNA interacts with cellular membranes and intracellular components, leading to changes in intracellular pH and lysosomal distribution. DEMNA has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that DEMNA has minimal toxicity in vitro and in vivo. However, more research is needed to determine the long-term effects of DEMNA on cellular and physiological processes. DEMNA has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. DEMNA has also been shown to selectively bind to cancer cells, indicating potential for targeted cancer therapy.
实验室实验的优点和局限性
The advantages of using DEMNA in lab experiments include its fluorescent properties, which allow for easy detection and monitoring of cellular processes. DEMNA is also relatively easy to synthesize and purify. However, the limitations of using DEMNA in lab experiments include its potential toxicity and unknown long-term effects. More research is needed to determine the optimal concentration and exposure time for DEMNA in lab experiments.
未来方向
For DEMNA research include further investigation of its anti-cancer properties and potential as a targeted cancer therapy. DEMNA could also be used in the development of biosensors for the detection of other molecules. Additionally, more research is needed to determine the long-term effects of DEMNA on cellular and physiological processes.
合成方法
DEMNA can be synthesized using various methods, including the reaction of 2-methoxy-6-nitrophenol with N,N-diethylethylenediamine and formaldehyde. The reaction yields DEMNA as a yellow solid, which can be purified using column chromatography. Other methods, such as the reaction of 2-methoxy-6-nitrophenol with N,N-dimethylethylenediamine and formaldehyde, have also been used to synthesize DEMNA.
科学研究应用
DEMNA has shown potential as a fluorescent probe for imaging. It has been used to detect intracellular pH changes and monitor the distribution of lysosomes in cells. DEMNA has also been shown to selectively bind to cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, DEMNA has been used in the development of biosensors for the detection of various molecules, including glucose and dopamine.
属性
IUPAC Name |
4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-5-17(6-2)8-7-16(3)11-12-9-13(18(20)21)15(19)14(10-12)22-4/h9-10,19H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWRTLQXYRJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

